N-(3-nitrophenyl)-2-{3-[(3-nitrophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitro groups and an isoindolinecarboxamide core. The presence of these functional groups imparts unique chemical properties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of amide bonds between the nitroaniline and isoindolinecarboxylic acid derivatives is carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclization: The final step involves cyclization to form the isoindoline ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-{[(3-NITROANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(3-NITROPHENYL)UREA: Shares structural similarities but differs in the presence of a urea linkage instead of an isoindolinecarboxamide core.
2,4,6-Trinitroaniline Derivatives: These compounds also contain multiple nitro groups and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 2-{3-[(3-NITROANILINO)CARBONYL]PHENYL}-N-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE lies in its isoindolinecarboxamide core, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives
Properties
Molecular Formula |
C28H17N5O8 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-[3-[(3-nitrophenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C28H17N5O8/c34-25(29-18-5-2-8-21(14-18)32(38)39)16-4-1-7-20(12-16)31-27(36)23-11-10-17(13-24(23)28(31)37)26(35)30-19-6-3-9-22(15-19)33(40)41/h1-15H,(H,29,34)(H,30,35) |
InChI Key |
MDCOLHSQTNBTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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